molecular formula C5H10O3 B024326 2-Methoxy-2-methyl-1,3-dioxolane CAS No. 19798-71-1

2-Methoxy-2-methyl-1,3-dioxolane

Cat. No. B024326
CAS RN: 19798-71-1
M. Wt: 118.13 g/mol
InChI Key: CFWJJSGESLDGKF-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dioxolane is an organic compound used in various chemical reactions . It has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, potential inhibitors of HIV, and diastereoisomeric cyclic acetals .


Synthesis Analysis

2-Methyl-1,3-dioxolane-2-ethanol was prepared in 90% isolated yield from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . Another synthesis method involves the reaction of poly(glycidyl methacrylate) (PGMA) with carbon dioxide to produce poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-methyl-1,3-dioxolane consists of a dioxolane ring with a methoxy group and a methyl group attached to the same carbon . The molecular formula is C5H10O3 .


Chemical Reactions Analysis

2-Methoxy-2-methyl-1,3-dioxolane has been used in various chemical reactions. For instance, it has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides and diastereoisomeric cyclic acetals . It has also been involved in the thermal decomposition process .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxy-2-methyl-1,3-dioxolane is 118.13 g/mol . It has a topological polar surface area of 27.7 Ų .

Scientific Research Applications

  • Polymerization and Cyclization Applications : Jang and Gong (1999) discuss the use of 2-Methoxy-2-methyl-1,3-dioxolane derivatives in boron trifluoride-catalyzed ring-opening polymerization and cyclization, yielding poly(keto ether) and dioxolane derivatives (Jang & Gong, 1999).

  • Preparation of Organic Compounds : Petroski (2002) describes the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone, providing useful methyl vinyl ketone equivalents (Petroski, 2002).

  • HIV Inhibition Research : Bran̊alt et al. (1996) synthesized [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides as potential HIV inhibitors. However, specific compounds were found inactive in vitro (Bran̊alt et al., 1996).

  • Catalytic Hydroxyacylation Method : Hirano et al. (2000) developed a novel catalytic hydroxyacylation method using 1,3-dioxolanes and molecular oxygen, providing a new route to β-oxycarbonyl compounds (Hirano et al., 2000).

  • Chemical Reactions with Hydrazines and Thiourea : Imafuku et al. (1987) found that methyl ethers of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone react with hydrazines, thiourea, guanidine, and amidines to produce various compounds (Imafuku et al., 1987).

  • Electronic Structure and Kinetic Stability : Prabaharan and Xavier (2015) revealed that 2-methoxy-1,3-dioxolane has a unique electronic structure and kinetic stability, influenced by temperature and magnetic susceptibility (Prabaharan & Xavier, 2015).

  • Cyclodimerization of Styrene Oxides : Mazimba et al. (2009) discussed phosphoric acid-promoted cyclodimerization of styrene oxides leading to 2,4-disubstituted 1,3-dioxolanes (Mazimba et al., 2009).

  • Rechargeable Lithium Batteries Application : Goldman et al. (1989) researched the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, showing improved shelf and cycle life (Goldman et al., 1989).

  • Chiral Dioxolane Inhibitors for Leukotriene Biosynthesis : Crawley and Briggs (1995) found chiral dioxolane inhibitors to be potentially effective in vivo, with comparable or superior potency to other inhibitors (Crawley & Briggs, 1995).

Safety And Hazards

When handling 2-Methoxy-2-methyl-1,3-dioxolane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

2-Methoxy-2-methyl-1,3-dioxolane has potential applications in the synthesis of biologically active compounds, such as drugs and pesticides . It can also be used as a reaction medium in the synthesis of other compounds .

properties

IUPAC Name

2-methoxy-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJJSGESLDGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455655
Record name 2-methoxy-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-methyl-1,3-dioxolane

CAS RN

19798-71-1
Record name 2-methoxy-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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